molecular formula C5H10ClNO B13506288 5-Aminopent-2-yn-1-ol hydrochloride

5-Aminopent-2-yn-1-ol hydrochloride

Cat. No.: B13506288
M. Wt: 135.59 g/mol
InChI Key: SWQPGWRKSCPFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminopent-2-yn-1-ol hydrochloride: is a chemical compound with the molecular formula C5H7NO HCl. It is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Aminopent-2-yn-1-ol hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. This process can be carried out using various methods, including the reduction of nitriles or amides, and the alkylation of potassium phthalimide followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopent-2-yn-1-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also react with acid chlorides to form amides .

Common Reagents and Conditions: Common reagents used in these reactions include ammonia, primary and secondary amines, acid chlorides, and aldehydes or ketones. The reactions are often carried out under acid-catalyzed conditions or in the presence of specific catalysts .

Major Products: The major products formed from these reactions include imine derivatives, amides, and other substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

5-Aminopent-2-yn-1-ol hydrochloride is widely used in scientific research due to its versatility and reactivity. It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It also finds applications in the development of new materials and in biochemical research .

Mechanism of Action

The mechanism of action of 5-Aminopent-2-yn-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity makes it useful in the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to 5-Aminopent-2-yn-1-ol hydrochloride include other amino alcohols and alkynes. These compounds share similar structural features and reactivity patterns .

Uniqueness: What sets this compound apart is its specific combination of an amino group and an alkyne, which provides unique reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications .

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

5-aminopent-2-yn-1-ol;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c6-4-2-1-3-5-7;/h7H,2,4-6H2;1H

InChI Key

SWQPGWRKSCPFIN-UHFFFAOYSA-N

Canonical SMILES

C(CN)C#CCO.Cl

Origin of Product

United States

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